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molecular formula C7H10O2 B1209497 3-Ethyl-2-hydroxy-2-cyclopenten-1-one CAS No. 21835-01-8

3-Ethyl-2-hydroxy-2-cyclopenten-1-one

Cat. No. B1209497
M. Wt: 126.15 g/mol
InChI Key: JHWFWLUAUPZUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCC1=C(OC)C(=O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[C:3]1=[C:4]([O:9][CH3:10])[C:5](=[O:8])[CH2:6][CH2:7]1.[ClH:11]>>[CH2:1]([CH3:2])[C:3]1=[C:4]([OH:9])[C:5](=[O:8])[CH2:6][CH2:7]1

Inputs

Step One
Name
CCC1=C(OC)C(=O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC1=C(OC)C(=O)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
CCC1=C(O)C(=O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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